molecular formula C14H10F2O2 B6398215 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% CAS No. 1262005-68-4

4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6398215
CAS RN: 1262005-68-4
M. Wt: 248.22 g/mol
InChI Key: PQXVCRQEFLSRJE-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid (4F3FMPA) is an organic compound with a molecular formula of C10H7FO3. It is an aromatic carboxylic acid with a wide range of applications in various scientific fields. It is a white crystalline solid with a melting point of 88-90°C and is soluble in ethanol and methanol. 4F3FMPA is an important reagent in organic synthesis and is used in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an acid catalyst, which helps to promote the formation of a variety of organic compounds. It is also believed to act as an electrophile, which helps to promote the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% have not been fully studied. However, it is known that the compound has low toxicity and is not expected to cause any adverse effects in humans or animals. It is also believed to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is sensitive to light and air and must be stored in a cool, dry place. In addition, it is important to use proper safety protocols when working with the compound, as it is highly reactive and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for the use of 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential of the compound as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of the compound as an antioxidant or as a drug.

Synthesis Methods

4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde and 2-fluoro-5-methylbenzyl chloride in the presence of an acid catalyst. The reaction proceeds in two steps: first, the aldehyde reacts with the chloride to form an intermediate, which then undergoes a dehydration reaction to form the desired product. The reaction can be carried out in a variety of solvents, such as ethanol, methanol, or toluene.

Scientific Research Applications

4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 4-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% is used as a reagent in the synthesis of a variety of other compounds, such as esters, amides, and amines. It is also used in the synthesis of fluorescent dyes and as a catalyst in organic synthesis.

properties

IUPAC Name

4-fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-12(15)10(6-8)11-7-9(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVCRQEFLSRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689224
Record name 2',6-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-68-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,6-difluoro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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